1,1'-(9h-carbazole-3,6-diyl)diethanone
Overview
Description
1,1'-(9h-carbazole-3,6-diyl)diethanone is an organic compound belonging to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Mechanism of Action
Target of Action
The primary target of 1,1’-(9h-carbazole-3,6-diyl)diethanone is Histone Deacetylase (HDAC), a key regulator in controlling the acetylation status of histone . HDACs are associated with the viability, migration, invasion, proliferation, and apoptosis of malignant tumors .
Mode of Action
1,1’-(9h-carbazole-3,6-diyl)diethanone interacts with HDACs, inhibiting their activity . This inhibition is an effective strategy for designing compounds against malignant tumors . The compound has shown a strong inhibitory effect on HDAC1 .
Biochemical Pathways
The inhibition of HDACs by 1,1’-(9h-carbazole-3,6-diyl)diethanone affects the acetylation status of histones . This can impact various tumorigenesis processes such as cell viability, migration, invasion, proliferation, and apoptosis .
Pharmacokinetics
The compound’s interaction with hdacs suggests it has the ability to reach and interact with its target within cells .
Result of Action
The result of 1,1’-(9h-carbazole-3,6-diyl)diethanone’s action is the regulation of the level of Ac-HH3 and the activation of cleaved caspase 3 . This leads to anti-tumor activities, as demonstrated by the compound’s good antiproliferative activity on tested tumor cells .
Biochemical Analysis
Biochemical Properties
1,1’-(9h-carbazole-3,6-diyl)diethanone has been studied as a potential Histone Deacetylase (HDAC) inhibitor . HDACs are key regulators in controlling the acetylation status of histones and are associated with the progression of tumorigenesis . The inhibition of HDAC is an effective strategy for designing compounds against malignant tumors .
Cellular Effects
In cellular contexts, 1,1’-(9h-carbazole-3,6-diyl)diethanone has shown to exert anti-tumor activities by regulating the level of Ac-HH3 and activating the cleaved caspase 3 . This suggests that the compound may influence cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of 1,1’-(9h-carbazole-3,6-diyl)diethanone involves its role as a HDAC inhibitor . It has been shown to have a strong inhibitory effect on HDAC1 . This inhibition can lead to changes in gene expression, as HDACs play a crucial role in controlling the acetylation status of histones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1'-(9h-carbazole-3,6-diyl)diethanone typically involves the following steps:
Starting Material: The synthesis begins with carbazole, a commercially available compound.
Acetylation: Carbazole undergoes acetylation at the 6-position using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This step introduces the acetyl group to the carbazole core.
Ethanone Addition: The resulting 6-acetylcarbazole is then subjected to a Friedel-Crafts acylation reaction with ethanone (acetone) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) or phosphoric acid (H3PO4). This step attaches the ethanone group to the 3-position of the carbazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1'-(9h-carbazole-3,6-diyl)diethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the compound.
Scientific Research Applications
1,1'-(9h-carbazole-3,6-diyl)diethanone has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Pharmaceuticals: Carbazole derivatives, including this compound, exhibit potential as therapeutic agents due to their anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and liquid crystals, with tailored properties for specific applications.
Chemical Sensors: Its ability to undergo various chemical reactions makes it a valuable component in the development of chemical sensors for detecting specific analytes.
Comparison with Similar Compounds
Similar Compounds
1-(9H-carbazol-3-yl)-ethanone: Lacks the acetyl group at the 6-position, which may affect its reactivity and applications.
6-Acetyl-9H-carbazole:
9H-carbazole: The parent compound without any substituents, serving as a starting material for various derivatives.
Uniqueness
1,1'-(9h-carbazole-3,6-diyl)diethanone stands out due to the presence of both acetyl and ethanone groups, which can significantly impact its chemical reactivity, electronic properties, and potential applications. This dual substitution pattern allows for a broader range of chemical modifications and functionalizations, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
1-(6-acetyl-9H-carbazol-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-9(18)11-3-5-15-13(7-11)14-8-12(10(2)19)4-6-16(14)17-15/h3-8,17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLQXNVTTJCZFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC3=C2C=C(C=C3)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955600 | |
Record name | 1,1'-(9H-Carbazole-3,6-diyl)di(ethan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3403-70-1 | |
Record name | NSC39030 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39030 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-(9H-Carbazole-3,6-diyl)di(ethan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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